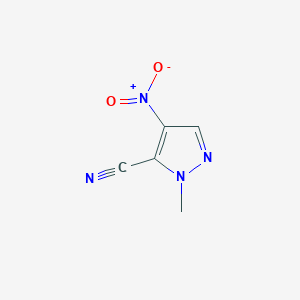
2-Amino-4,6-dihydroxyquinoline
Descripción general
Descripción
2-Amino-4,6-dihydroxyquinoline is a chemical compound with the molecular formula C9H8N2O2 . It is also known by its IUPAC name 2-amino-6-hydroxy-1H-quinolin-4-one .
Molecular Structure Analysis
The molecular structure of 2-Amino-4,6-dihydroxyquinoline includes a quinoline backbone with amino and hydroxy functional groups at the 2, 4, and 6 positions .Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Applications
- Anticancer and Antimicrobial Activities: A study by Şener et al. (2018) demonstrated the synthesis of 2,4-dihydroxyquinoline derived disazo dyes with notable DNA protection, antimicrobial, and anticancer activities. These compounds showed potential as drugs or drug additives, effective against bacterial and cancer cell lines (Şener et al., 2018).
Microbial Metabolism
- Role in Microbial Metabolism: Zhang et al. (2008) identified that 2,4-Dihydroxyquinoline (DHQ) is a key extracellular metabolite of Pseudomonas aeruginosa. This compound, produced via PqsD, an enzyme essential for Pseudomonas quinolone signal synthesis, plays a significant role in the microbial lifecycle (Zhang et al., 2008).
Chemical Synthesis and Applications
- Nanocatalyst Synthesis: Aghazadeh and Nikpassand (2019) explored the use of 2-Amino glucose as a substrate for synthesizing magnetically recoverable nanocatalysts. This study highlights the potential of 2-Amino-4,6-dihydroxyquinoline derivatives in green chemistry applications (Aghazadeh & Nikpassand, 2019).
Fluorescence Applications
- **Fluorescence Propertiesand Probes:** Motyka et al. (2011) investigated the fluorescence properties of 2-(4-Amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones. These compounds, with their potential as molecular fluorescent probes, could be valuable in biochemical and medical research (Motyka et al., 2011).
Corrosion Inhibition
- Corrosion Inhibition in Metals: Erdoğan et al. (2017) conducted a computational study on novel quinoline derivatives, including 2-amino-4,6-dihydroxyquinoline, as corrosion inhibitors for iron. This study suggests the effectiveness of these compounds in protecting metals from corrosion, emphasizing their utility in industrial applications (Erdoğan et al., 2017).
Structural and Chemical Analysis
- Crystallographic Studies: Cardellini et al. (1994) explored the crystal structures of chlorinated 1,2-dihydro-2,2-diphenylquinoline derivatives, which are structurally similar to 1,2-dihydroquinolines used as antioxidants in plastics and rubbers. This research offers insight into the structural properties of such compounds, relevant in material science (Cardellini et al., 1994).
Direcciones Futuras
Future research could focus on the synthesis and characterization of 2-Amino-4,6-dihydroxyquinoline, as well as its potential applications in various fields. For instance, related compounds such as 2-amino-4,6-diphenylnicotinonitriles have been studied for their cytotoxicity against breast cancer cell lines and photophysical properties .
Propiedades
IUPAC Name |
2-amino-6-hydroxy-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-9-4-8(13)6-3-5(12)1-2-7(6)11-9/h1-4,12H,(H3,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCSYWBXIXHATE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C=C(N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704478 | |
| Record name | 2-Amino-6-hydroxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,6-dihydroxyquinoline | |
CAS RN |
42712-42-5 | |
| Record name | 2-Amino-6-hydroxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B3328147.png)


![4-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B3328191.png)